1-(2-Aminopyridin-4-yl)ethanone hydrochloride
Description
1-(2-Aminopyridin-4-yl)ethanone hydrochloride is a pyridine-derived compound featuring an amino group at the 2-position and a ketone group at the 4-position of the pyridine ring. The hydrochloride derivative is inferred to enhance solubility and stability for pharmaceutical applications.
Key structural attributes include:
- Molecular formula: Likely C₇H₉ClN₂O (assuming the base compound C₇H₈N₂O + HCl).
- Functional groups: 2-aminopyridinyl core with a ketone substituent.
Structure
3D Structure of Parent
Properties
CAS No. |
736991-94-9 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(2-aminopyridin-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-9-7(8)4-6;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
CVZKZXOFTCKEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminopyridin-4-yl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminopyridin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(2-Aminopyridin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Aminopyridin-4-yl)ethanone hydrochloride with structurally related compounds, focusing on molecular properties, substituents, and applications:
Key Differentiators and Challenges
- Structural Variations: Pyridine vs. Benzene Rings: Pyridine derivatives (e.g., 1-(2-Aminopyridin-4-yl)ethanone) exhibit distinct electronic properties compared to benzene analogs, influencing reactivity and drug-target interactions . Substituent Effects: Methoxy (lipophilic) and hydroxyl (polar) groups alter solubility and bioavailability .
- Data Gaps: Limited pharmacological or toxicological data for this compound are noted. Its applications are inferred from structural analogs.
Biological Activity
1-(2-Aminopyridin-4-yl)ethanone hydrochloride, also known by its chemical formula C8H10ClN2O, is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyridine ring with an amino group at the 2-position and an ethanone group at the 4-position. It appears as a white to off-white crystalline solid with a melting point of 79-81°C and is soluble in water and various organic solvents.
Synthesis
The synthesis of this compound can be achieved through several methods. The most common approaches include:
- Nucleophilic Substitution Reactions : Utilizing substituted pyridine derivatives.
- Acylation Reactions : Involving ethanoyl chloride or acetic anhydride with appropriate amine precursors.
These methods allow for the efficient production of the compound with high purity.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-cancer Potential
The compound has demonstrated potential as an anti-cancer agent. It interacts with multiple biological targets, including protein kinases involved in cancer progression. For instance, it has been shown to inhibit CDK9 and HDAC1, which are crucial in cell cycle regulation and tumor growth .
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The observed IC50 values indicated a promising therapeutic window for further development .
- In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in reduced tumor size compared to control groups. The treatment was well-tolerated, with no significant adverse effects noted during the study period .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Lacks the ethanone group | More reactive due to free amino group |
| 4-Acetylaminopyridine | Contains an acetyl group instead | Different reactivity profile |
| 2-Amino-4-methylpyridine | Has a methyl group | Altered sterics and electronic properties |
| 2-Amino-5-bromopyridine | Contains a bromine substituent | Potentially different biological activities |
The unique combination of functional groups in this compound allows for diverse reactivity patterns and potential applications in medicinal chemistry, making it a valuable compound in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
